molecular formula C4H7ClN4 B12468688 Pyrazin-2-yl-hydrazine hydrochloride

Pyrazin-2-yl-hydrazine hydrochloride

Cat. No.: B12468688
M. Wt: 146.58 g/mol
InChI Key: NMYNDCKRZXIXIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Broader Context: Significance of Pyrazine (B50134) and Hydrazine (B178648) Derivatives in Synthetic Organic Chemistry

Heterocyclic compounds, particularly those containing nitrogen (N-heterocycles), represent a cornerstone of synthetic organic chemistry due to their prevalence in natural products and their extensive applications in medicinal chemistry and materials science. researchgate.netnih.gov Among these, the pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-arrangement, is a structure of significant interest. nih.gov Pyrazine derivatives are recognized for a wide array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant properties. researchgate.netnih.gov Their utility extends to their role as fundamental building blocks in the synthesis of more complex fused heterocyclic systems, such as pteridines, and as ligands in catalysis. researchgate.nettandfonline.com The unique electronic properties of the pyrazine nucleus also allow it to participate in various coupling reactions, further broadening its synthetic utility. researchgate.net

Concurrently, hydrazine (N₂H₄) and its organic derivatives are powerful and versatile reagents in chemical synthesis. wikipedia.orgsciencemadness.org The hydrazine functional group is a potent nucleophile, a characteristic that drives its use in a multitude of chemical transformations. wikipedia.orgacs.org One of its most classic applications is in the Wolff-Kishner reduction, which converts carbonyl groups into methylene (B1212753) groups. wikipedia.orgacs.org Furthermore, hydrazine derivatives are indispensable precursors for the synthesis of a vast range of nitrogen-containing heterocycles. clockss.org Through condensation reactions with compounds containing carbonyl or dicarbonyl functionalities, they provide direct routes to five-membered rings like pyrazoles, pyrazolines, and triazoles. wikipedia.orgclockss.orgresearchgate.net The value of these derivatives is underscored by their role as intermediates in the production of pharmaceuticals and agrochemicals. wikipedia.orgmdpi.com The combination of a pyrazine ring and a hydrazine functional group within a single molecule, as in Pyrazin-2-yl-hydrazine, thus yields a bifunctional synthon with considerable potential for constructing complex molecular architectures.

Research Landscape and Overview of Pyrazin-2-yl-hydrazine Hydrochloride as a Chemical Entity

This compound is a chemical reagent valued primarily as a versatile building block in academic and industrial research. chemimpex.com It is the hydrochloride salt of 2-hydrazinopyrazine (2HP), an analogue of the well-known antitubercular drug pyrazinamide (B1679903). nih.gov The hydrochloride form generally offers improved stability and solubility in certain solvents, facilitating its handling and use in synthetic protocols.

The research utility of this compound stems from the reactivity of its two key components: the nucleophilic hydrazine group and the heterocyclic pyrazine ring. chemimpex.comnih.gov The hydrazine moiety readily undergoes condensation reactions with electrophiles such as aldehydes and ketones to form stable hydrazone linkages, a common strategy for assembling larger molecules or creating intermediates for further cyclization reactions. mdpi.comchemimpex.com

In the context of academic and applied research, Pyrazin-2-yl-hydrazine serves as a key intermediate in several areas. chemimpex.com In pharmaceutical development, it is explored as a precursor for novel therapeutic agents, particularly in the design of anti-cancer compounds where the pyrazine scaffold is a known pharmacophore. nih.govchemimpex.com In the field of agrochemicals, it is used in the synthesis of new pesticides and herbicides. chemimpex.com Its applications also extend to materials science, where it can be incorporated into the structure of advanced polymers and coatings to enhance their properties. chemimpex.com A detailed physicochemical analysis of the free base, 2-hydrazinopyrazine, provides insight into its fundamental structural characteristics. nih.gov

The table below presents key structural data for the free base form, 2-hydrazinopyrazine, derived from computational optimization.

Table 1: Selected Structural Parameters of 2-Hydrazinopyrazine Data corresponds to the free base, 2-Hydrazinopyrazine, as determined by theoretical calculations.

Parameter Value
Bond Lengths (Å)
N1-C2 1.341
C2-N7 1.365
N7-N8 1.407
Bond Angles (º)
C6-N1-C2 116.5
N1-C2-C3 123.0
N1-C2-N7 117.7
C3-C2-N7 119.3
C2-N7-N8 120.4

Source: nih.gov

The diverse applications of Pyrazin-2-yl-hydrazine in various research fields are summarized in the following table.

Table 2: Research Applications of Pyrazin-2-yl-hydrazine

Field of Research Specific Application
Pharmaceutical Development Building block for the synthesis of potential anti-cancer agents.
Agricultural Chemicals Intermediate in the creation of novel pesticides and herbicides.
Material Science Used in the formulation of specialized polymers and coatings.
Analytical Chemistry Employed as a reagent for the detection and quantification of other substances.
Organic Synthesis Utilized in studies of reactive intermediates to develop more efficient chemical processes.

Source: chemimpex.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H7ClN4

Molecular Weight

146.58 g/mol

IUPAC Name

pyrazin-2-ylhydrazine;hydrochloride

InChI

InChI=1S/C4H6N4.ClH/c5-8-4-3-6-1-2-7-4;/h1-3H,5H2,(H,7,8);1H

InChI Key

NMYNDCKRZXIXIA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)NN.Cl

Origin of Product

United States

Reactivity and Organic Transformations of Pyrazin 2 Yl Hydrazine Hydrochloride

Condensation Reactions with Carbonyl Compounds: Hydrazone Formation

A cornerstone of hydrazine (B178648) chemistry is the condensation reaction with carbonyl compounds such as aldehydes and ketones to form hydrazones. nih.govsci-hub.se Pyrazin-2-yl-hydrazine hydrochloride readily undergoes this transformation, typically under mild, often acid-catalyzed, conditions. The reaction involves the nucleophilic attack of the terminal amino group of the hydrazine onto the electrophilic carbonyl carbon, followed by dehydration to yield the corresponding pyrazin-2-yl-hydrazone.

These hydrazones are not merely stable products but are often crucial intermediates for subsequent cyclization reactions. researchgate.netbeilstein-journals.org The formation of the C=N double bond in the hydrazone structure provides a rigid framework and introduces new reactive sites that can be exploited for the synthesis of a wide array of heterocyclic compounds. The specific conditions for hydrazone formation can vary depending on the reactivity of the carbonyl compound and the desired outcome.

Table 1: Representative Condensation Reactions for Hydrazone Formation

Hydrazine Reactant Carbonyl Compound Product Typical Conditions
Pyrazin-2-yl-hydrazine Aromatic Aldehyde (e.g., Benzaldehyde) N'-(Phenylmethylene)pyrazine-2-carbohydrazide Ethanol, reflux
Pyrazin-2-yl-hydrazine Aliphatic Ketone (e.g., Acetone) N'-(Propan-2-ylidene)pyrazine-2-carbohydrazide Acetic acid catalyst

This table is illustrative, based on general hydrazone synthesis principles. nih.goviscientific.org

Cyclization Reactions for Heterocyclic Scaffolds

The pyrazinyl hydrazones derived from condensation reactions are valuable precursors for constructing a variety of heterocyclic rings. The inherent functionality of the hydrazone, combined with the pyrazine (B50134) core, allows for intramolecular and intermolecular cyclizations to generate fused and non-fused ring systems.

The Knorr pyrazole (B372694) synthesis and related methodologies are among the most common applications of hydrazines in heterocyclic chemistry. researchgate.net this compound can serve as the dinucleophilic component in reactions with 1,3-difunctional compounds, such as 1,3-diketones or β-ketoesters, to construct pyrazole rings. mdpi.comorganic-chemistry.org The reaction proceeds through initial hydrazone formation, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. mdpi.com The regioselectivity of the cyclization can sometimes be an issue, potentially leading to a mixture of isomers. mdpi.com

Similarly, pyrazoline derivatives can be synthesized through the cyclocondensation of pyrazinyl hydrazine with α,β-unsaturated carbonyl compounds, like chalcones. sci-hub.semdpi.com This reaction typically results in the formation of 2-pyrazolines, which can then be oxidized to the corresponding pyrazoles if desired. sci-hub.semdpi.com A variety of catalysts, including acids and Lewis acids, can be employed to facilitate these transformations. mdpi.comsci-hub.se

Table 2: Synthesis of Pyrazole and Pyrazoline Derivatives

Pyrazine Precursor Reagent Product Type Key Reaction
Pyrazin-2-yl-hydrazine 1,3-Diketone Pyrazolyl-pyrazine Knorr Cyclocondensation mdpi.com
Pyrazin-2-yl-hydrazine α,β-Unsaturated Ketone Pyrazolinyl-pyrazine Michael Addition/Cyclization sci-hub.semdpi.com

Pyrazin-2-yl-hydrazine is also a key starting material for the synthesis of triazole-containing compounds. For instance, 1,2,4-triazoles can be formed from hydrazines reacting with various reagents like formamide (B127407) under microwave irradiation. organic-chemistry.org The synthesis of fused triazole systems, such as 1,2,3-triazolo[1,5-a]pyrazines, can be achieved through intramolecular cyclization of a hydrazone derived from an acetylpyrazine. nih.gov

Another important route involves the reaction of a hydrazide with reagents that provide the remaining carbon and nitrogen atoms for the triazole ring. For example, trifluoroacetohydrazide, which can be prepared from hydrazine, is a key intermediate in the synthesis of 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine. nih.gov This involves cyclization with reagents like chloroacetyl chloride and subsequent steps. nih.gov The Boulton-Katritzky rearrangement of hydrazones derived from certain oxadiazoles (B1248032) is another powerful method for preparing 1,2,3-triazoles. beilstein-journals.org

Beyond pyrazoles and triazoles, Pyrazin-2-yl-hydrazine and its derivatives can be used to build other fused heterocyclic systems. The strategy generally involves creating a pyrazine derivative with appropriate functional groups that can undergo cyclization with a suitable partner. For example, 5-aminopyrazole derivatives, which can be synthesized from hydrazine precursors, are excellent starting points for creating pyrazolo[1,5-a]pyrimidines by reacting them with α,β-unsaturated nitriles. researchgate.net The development of efficient synthetic routes to pyrazine-fused analogues is an active area of research, with methods being developed to create systems like pyrrolo[1,2-a]pyrazines from related precursors. researchgate.net These annulation reactions significantly expand the structural diversity achievable from a simple pyrazine core.

Cross-Coupling Reactions Involving this compound Derivatives

While the hydrazine moiety is central to many transformations, the pyrazine ring itself can be functionalized and engaged in powerful carbon-carbon and carbon-heteroatom bond-forming reactions. Aryl hydrazines have emerged as versatile partners in cross-coupling reactions, serving as alternatives to aryl halides. nih.gov

Palladium-catalyzed cross-coupling reactions are a key tool for this purpose. For instance, the Suzuki cross-coupling reaction has been used to synthesize 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides. mdpi.com In this approach, a bromo-substituted pyrazine derivative is coupled with various aryl boronic acids in the presence of a palladium catalyst like Pd(PPh3)4. mdpi.com

Furthermore, the synthesis of aryl hydrazines themselves can be accomplished via palladium-catalyzed C-N coupling between an aryl halide and hydrazine. osti.govnih.gov Mechanistic studies of this reaction show that it can proceed with very low catalyst loadings and involves the rate-limiting deprotonation of a hydrazine-bound arylpalladium(II) complex. osti.govnih.gov This allows for the preparation of substituted pyrazinyl hydrazines that can then be used in further synthetic elaborations. These cross-coupling methodologies provide a powerful means to attach diverse aryl or heteroaryl substituents to the pyrazine core, greatly enhancing molecular complexity.

Table 3: Compound Names Mentioned in this Article

Compound Name
This compound
Hydrazine
Methylamine
Benzaldehyde
Acetone
Ethyl acetoacetate
N'-(Phenylmethylene)pyrazine-2-carbohydrazide
N'-(Propan-2-ylidene)pyrazine-2-carbohydrazide
Ethyl 3-(2-(pyrazin-2-yl)hydrazono)butanoate
Chalcones
Trifluoroacetohydrazide
Chloroacetyl chloride
3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine
1,2,3-Triazolo[1,5-a]pyrazines
Pyrazolo[1,5-a]pyrimidines
Pyrrolo[1,2-a]pyrazines
5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides
Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0))

Acid-Base Equilibria and Protonation/Deprotonation Studies in Reaction Media

The reactivity and behavior of this compound in a reaction medium are profoundly influenced by its acid-base properties. The molecule possesses multiple nitrogen atoms, each with the potential for protonation or deprotonation, leading to complex equilibria that are sensitive to the pH of the solution. Understanding these equilibria is crucial for controlling reaction pathways and for the isolation and purification of products.

The structure of Pyrazin-2-yl-hydrazine features two distinct basic moieties: the pyrazine ring and the hydrazine substituent. The pyrazine ring contains two nitrogen atoms in a 1,4-relationship, while the hydrazine group (-NH-NH₂) has two interconnected nitrogen atoms. In the hydrochloride salt form, one of these nitrogen atoms is protonated.

Detailed experimental studies on the specific pKa values of Pyrazin-2-yl-hydrazine are not extensively documented in publicly available literature. However, a robust understanding of its acid-base behavior can be derived from the known pKa values of its parent compounds, pyrazine and hydrazine.

Pyrazine is a very weak base, with the pKa of its conjugate acid being approximately 0.6. slideshare.net This low basicity is attributed to the electron-withdrawing nature of the second nitrogen atom in the aromatic ring. slideshare.net In contrast, hydrazine is a significantly stronger base, with the pKa of the hydrazinium (B103819) ion ([N₂H₅]⁺) being around 8.1. wikipedia.orgdbpedia.org

This substantial difference in basicity suggests that in this compound, the proton will preferentially reside on one of the nitrogen atoms of the hydrazine group. The pyrazine ring nitrogens are considerably less basic and would require a much more acidic medium to be protonated.

The acid-base equilibria can be represented as follows:

Primary Equilibrium:

[C₄H₃N₂(NHNH₃)]⁺ ⇌ [C₄H₃N₂(NHNH₂)] + H⁺

In this equilibrium, the hydrazinium moiety of the protonated Pyrazin-2-yl-hydrazine acts as the acidic species. The pKa for this equilibrium is expected to be in the vicinity of the pKa for the hydrazinium ion, although it will be influenced by the electron-withdrawing effect of the pyrazine ring.

Protonation of the Pyrazine Ring:

In strongly acidic media, a second protonation event can occur on one of the nitrogen atoms of the pyrazine ring.

[C₄H₃N₂(NHNH₃)]⁺ + H⁺ ⇌ [C₄H₄N₂(NHNH₃)]²⁺

Given the low basicity of the pyrazine ring, this equilibrium will lie far to the left unless the concentration of H⁺ is very high. The pKa for this second protonation is anticipated to be very low, likely below 0.

The state of protonation of this compound in a reaction medium will therefore dictate its nucleophilicity and its role in subsequent chemical transformations. In neutral or basic conditions, the free base form, Pyrazin-2-yl-hydrazine, will be the predominant species, with the lone pair of electrons on the terminal amino group of the hydrazine moiety making it a potent nucleophile. Conversely, under acidic conditions, the protonated form will be more stable, and its reactivity will be significantly altered.

The table below summarizes the pKa values of the parent compounds, which provide a basis for understanding the acid-base properties of Pyrazin-2-yl-hydrazine.

Compound NamepKa (Conjugate Acid)Reference
Pyrazine~0.6 slideshare.net
Hydrazine~8.1 wikipedia.orgdbpedia.org

This interactive table provides the pKa values for the conjugate acids of the parent compounds.

The interplay of these acid-base equilibria is a critical consideration in the design of synthetic routes involving this compound, as the pH of the reaction medium will determine the concentration of the reactive free base form.

Advanced Spectroscopic and Structural Characterization in Research Contexts

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of Pyrazin-2-yl-hydrazine hydrochloride in solution. Both ¹H and ¹³C NMR provide information on the chemical environment of each atom, allowing for unambiguous structural assignment.

In ¹H NMR studies, the pyrazine (B50134) ring protons are expected to appear in the aromatic region of the spectrum. Based on analyses of similar pyrazine derivatives, three distinct signals are anticipated for the non-equivalent aromatic protons. For instance, in a related compound, 2-phenyl-N-(pyrazin-2-yl)acetamide, the pyrazine protons appear as doublets and a doublet of doublets between δ 8.34 and δ 9.27 ppm. researchgate.net For this compound, these protons would likely experience shifts due to the electronic effects of the hydrazinium (B103819) group and the protonation of the ring nitrogen, typically resulting in a downfield shift.

The protons of the hydrazine (B178648) group (-NHNH₃⁺) are expected to be exchangeable and may appear as broad signals. In studies of Phenylhydrazine hydrochloride, the N-H protons appear as distinct signals at δ 8.4 and δ 10.4 ppm in a DMSO-d₆ solvent. chemicalbook.com A similar pattern would be anticipated for this compound, with the exact chemical shifts depending on the solvent, concentration, and temperature.

In ¹³C NMR spectroscopy, the carbon atoms of the pyrazine ring would produce four distinct signals, reflecting their unique electronic environments. The carbon atom bonded to the hydrazinium group is expected to be the most deshielded.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data is predicted based on structurally similar compounds.

Proton TypePredicted Chemical Shift (δ, ppm)Multiplicity
Pyrazine-H (3 protons)8.0 - 9.5d, dd
-NH-NH₃⁺ (4 protons)8.0 - 11.0br s

d = doublet, dd = doublet of doublets, br s = broad singlet

Vibrational Analysis via Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. For this compound, the IR spectrum is dominated by vibrations from the pyrazine ring and the hydrazinium chloride moiety.

The N-H stretching vibrations of the hydrazinium group (-NHNH₃⁺) are expected to produce broad and strong absorption bands in the region of 3300-2500 cm⁻¹. This broadness is characteristic of amine salts and is due to extensive hydrogen bonding. The pyrazine ring itself exhibits characteristic C-H stretching vibrations typically above 3000 cm⁻¹ and C=N and C=C ring stretching vibrations in the 1600-1400 cm⁻¹ region. mdpi.com The presence of the hydrochloride salt is confirmed by these broad N-H stretching bands, which differ significantly from the sharper N-H stretches seen in the free base, pyrazin-2-yl-hydrazine. Studies on related amide derivatives of pyrazine show C=O and N-H stretches at 1665 cm⁻¹ and 3323 cm⁻¹, respectively, which provides a reference for the expected regions of key functional groups.

Table 2: Key IR Absorption Frequencies for this compound Data is predicted based on general functional group regions and analogous compounds.

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
N-H (Hydrazinium)Stretching3300 - 2500Strong, Broad
C-H (Aromatic)Stretching3100 - 3000Medium
C=N (Pyrazine Ring)Stretching1600 - 1550Medium-Strong
C=C (Pyrazine Ring)Stretching1500 - 1400Medium-Strong
N-H (Hydrazinium)Bending1550 - 1500Medium

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound, the analysis would typically be performed on the free base, Pyrazin-2-yl-hydrazine (C₄H₆N₄), as the hydrochloride salt would dissociate in the ion source. alfa-chemistry.com The molecular weight of the free base is 110.12 g/mol . alfa-chemistry.comchemimpex.com

High-resolution mass spectrometry would confirm the molecular formula C₄H₆N₄ by providing a highly accurate mass measurement of the molecular ion peak [M]⁺ or the protonated molecular ion [M+H]⁺.

The fragmentation pattern observed in the mass spectrum provides further structural information. For Pyrazin-2-yl-hydrazine, characteristic fragmentation pathways would include:

Initial loss of a hydrazine radical (•NHNH₂) or ammonia (B1221849) (NH₃).

Cleavage of the C-N bond connecting the hydrazine group to the pyrazine ring.

Subsequent fragmentation of the pyrazine ring structure.

This fragmentation pattern allows for confirmation of the connectivity of the hydrazine group to the pyrazine core.

Table 3: Predicted Mass Spectrometry Data for Pyrazin-2-yl-hydrazine

IonFormulaCalculated Mass (m/z)
[M]⁺C₄H₆N₄110.06
[M-NH₂]⁺C₄H₄N₃94.04
[M-N₂H₃]⁺C₄H₃N₂79.03
[C₄H₄N₂]⁺C₄H₄N₂80.04

X-ray Diffraction for Solid-State Molecular Architecture

X-ray diffraction analysis of a single crystal provides the most definitive information about the solid-state structure of a compound, including precise bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this compound was not found, the technique would reveal key structural features.

A crystal structure would confirm the protonation sites, showing one of the pyrazine ring nitrogens and the terminal nitrogen of the hydrazine group protonated. It would detail the geometry of the pyrazinium ring and the hydrazinium side chain. Crucially, it would map the intricate network of hydrogen bonds between the hydrazinium group (as the donor) and the chloride anions (as the acceptor). In related heterocyclic structures, such as 1-(Pyrazin-2-yl)pyridin-2(1H)-one, the dihedral angle between rings and the nature of C-H···N and C-H···O hydrogen bonds have been determined using this method. researchgate.net Similarly, for this compound, X-ray diffraction would provide empirical data on how the molecules pack in the crystal lattice, stabilized by these electrostatic and hydrogen-bonding interactions.

Computational and Theoretical Chemistry Studies of Pyrazin 2 Yl Hydrazine Hydrochloride

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in characterizing Pyrazin-2-yl-hydrazine. DFT methods, such as the B3LYP functional, are frequently chosen for their balance of computational cost and accuracy in predicting the structural and electronic properties of medium-sized organic molecules.

Theoretical calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For 2-hydrazinopyrazine, studies have shown that the molecule's minimum potential energy surface features a planar pyrazine (B50134) ring. rsc.org The hydrazine (B178648) substituent's nitrogen framework is nearly co-planar with this ring. rsc.org The presence of the hydrazine group at the second position of the ring causes slight deformations in the ring angles compared to unsubstituted pyrazine. rsc.org

The connection between the pyrazine ring and the hydrazine group involves single bonds (C2–N7 and N7–N8), which allows for rotation and gives rise to different spatial arrangements known as conformers. nih.gov Computational searches of the conformational hypersurface have identified four stable conformers. rsc.org The relative stability of these conformers is determined by their Gibbs free energies, with small energy differences indicating that they can continuously interconvert in a state of dynamic equilibrium. nih.gov The most stable conformer, designated 2HP(A), serves as the reference point with a relative Gibbs free energy of 0.00 kcal/mol. rsc.org

Table 1: Relative Gibbs Free Energies of 2-Hydrazinopyrazine Conformers

Conformer Relative Gibbs Free Energy (kcal/mol)
2HP(A) 0.00
2HP(B) 4.98
2HP(C) 1.16
2HP(D) 0.82

Data sourced from DFT calculations. rsc.org

Optimized geometric parameters, such as bond lengths and angles, provide a precise picture of the molecular structure.

Table 2: Selected Optimized Geometric Parameters for 2-Hydrazinopyrazine

Parameter Bond/Angle Value
Bond Length C2–N7 1.379 Å
Bond Length N7–N8 1.408 Å
Bond Lengths Pyrazine Ring (range) 1.319 - 1.418 Å
Bond Angle N1–C2–N7 118.551°
Bond Angles Pyrazine Ring (range) 116.447° - 122.568°

Parameters obtained from DFT B3LYP/6-311+G* level calculations.* rsc.org

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. nih.gov The Highest Occupied Molecular Orbital (HOMO) represents the ability to donate an electron, while the Lowest Unoccupied Molecular Orbital (LUMO) signifies the ability to accept an electron. rsc.org The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. rsc.orgnih.gov

For 2-hydrazinopyrazine, the HOMO is primarily located over the pyrazine ring, while the LUMO is distributed across the entire molecule, including both the pyrazine ring and the hydrazine group. rsc.orgnih.gov This distribution implies that a HOMO → LUMO electronic transition involves a transfer of electron density from the pyrazine ring toward the hydrazine substituent. rsc.orgnih.gov The calculated HOMO-LUMO energy gap is approximately 3.10 eV, which is considered a large gap, indicating the high stability of the molecule. rsc.org

Table 3: Calculated Frontier Molecular Orbital Energies for 2-Hydrazinopyrazine

Parameter Gas Phase (eV) Water (eV)
EHOMO -7.57782 -7.57789
ELUMO -4.47681 -4.47685
ΔE (HOMO-LUMO Gap) 3.10101 3.10104

Energies calculated at the B3LYP/6-311+G* level.* rsc.orgnih.gov

The distribution of electron density within a molecule is fundamental to its interactions and reactivity. Molecular Electrostatic Potential (MEP) maps are computational tools that visualize the electrostatic potential on the electron density surface, helping to identify the reactive sites of a molecule. researchgate.net On an MEP map, red regions indicate areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue regions denote positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net

For pyrazine and its derivatives, the electronegative nitrogen atoms in the ring are typically centers of negative potential. researchgate.net In 2-hydrazinopyrazine, the distribution of partial charges is directly related to the molecule's vibrational properties and chemical bonds. rsc.org The MEP would highlight the electron-rich nitrogen atoms of the pyrazine ring and the hydrazine group as potential sites for electrophilic interaction and hydrogen bonding.

Theoretical calculations can elucidate potential reaction pathways and intermolecular interactions. An important aspect for 2-hydrazinopyrazine is the potential for intramolecular hydrogen bonding. nih.gov The hydrogen atoms on the hydrazine group can act as hydrogen bond donors, while the strongly electronegative nitrogen atom (N1) in the pyrazine ring can serve as a hydrogen bond acceptor. nih.gov

Furthermore, studies have analyzed the proton transfer process involved in the formation of such hydrogen bonds. rsc.org By calculating the energy barriers for proton transfer between the donor and acceptor sites, researchers can assess the likelihood and dynamics of these intramolecular interactions. For the most stable conformers of 2-hydrazinopyrazine, the energy barriers for this internal proton transfer have been calculated to be significant, at 35.86 kcal/mol and 49.00 kcal/mol for conformers A and D, respectively. rsc.org

Tautomerism and Isomerism Investigations in Different Phases

Isomerism in Pyrazin-2-yl-hydrazine is primarily studied through the lens of its different conformers (rotational isomers), as detailed in section 5.1.1. rsc.orgnih.gov These conformers, which arise from rotation around single bonds, exist in a dynamic equilibrium, and their relative populations can be influenced by the phase (gas, liquid, or solid) and solvent environment. nih.gov

Another potential form of isomerism is tautomerism. Hydrazine derivatives can exist in equilibrium with their hydrazone tautomers. researchgate.net While specific tautomerism studies on Pyrazin-2-yl-hydrazine hydrochloride are not extensively detailed in the provided context, the general principle is relevant. Theoretical calculations can model the relative stabilities of different tautomeric forms, such as the enhydrazine-hydrazone equilibrium, to determine the predominant species under various conditions.

Molecular Dynamics Simulations for Intermolecular Interactions and Solvation Effects

While quantum chemical calculations typically model a single molecule in a vacuum or with a simplified solvent model, Molecular Dynamics (MD) simulations are used to study the behavior of many molecules over time. rsc.orgiphy.ac.cn This technique is ideal for investigating intermolecular interactions and the effects of solvation in a more realistic environment. researchgate.net

MD simulations can model this compound in an aqueous solution to explore its dynamic properties and microstructure. iphy.ac.cn By simulating the movement of the solute and solvent molecules, researchers can calculate properties like the mean square displacement (MSD) and radial distribution functions (RDF). iphy.ac.cn The MSD provides information about the diffusion of the molecules, while RDFs describe the probability of finding a solvent molecule at a certain distance from the solute, revealing the structure of the solvation shell. iphy.ac.cn These simulations offer crucial insights into how intermolecular forces, such as hydrogen bonds with water molecules, influence the compound's behavior in a biological or chemical system.

Emerging Research Applications and Functional Material Development

Advanced Organic Reagents and Building Blocks in Complex Synthetic Endeavors

Beyond its role in ligand formation, Pyrazin-2-yl-hydrazine hydrochloride is a valuable and versatile building block in organic synthesis, particularly for the construction of complex heterocyclic scaffolds. The presence of the nucleophilic hydrazine (B178648) group attached to an electron-deficient pyrazine (B50134) ring allows it to participate in a wide array of cyclization and multicomponent reactions, providing access to a diverse range of important chemical structures.

Synthesis of Pyrazoles and Pyrazolines One of the most well-established applications of hydrazine derivatives in organic synthesis is the construction of pyrazole (B372694) and pyrazoline ring systems. These five-membered nitrogen-containing heterocycles are core components in many pharmaceuticals and agrochemicals.

Pyrazoles: The classic Knorr pyrazole synthesis involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. Pyrazin-2-yl-hydrazine can serve as the hydrazine component in this reaction, leading to the formation of N-pyrazinyl substituted pyrazoles. Modern synthetic methods have expanded on this, utilizing microwave-assisted reactions to achieve high yields of 1,3,5-trisubstituted pyrazoles in short reaction times. For example, the hydrochloride salt of a hydrazine can react with metal-diketone complexes in a single step to yield highly functionalized pyrazoles.

Pyrazolines (Dihydropyrazoles): The most common route to 2-pyrazolines is the reaction of a hydrazine with an α,β-unsaturated ketone, often a chalcone (B49325) derivative. This reaction typically proceeds via a Michael addition followed by intramolecular cyclization and dehydration. The use of Pyrazin-2-yl-hydrazine in this context would yield 1-pyrazinyl-2-pyrazolines, effectively merging these two important heterocyclic motifs into a single molecule.

Multicomponent Reactions and Fused Heterocycles this compound is also a suitable component for multicomponent reactions (MCRs), which are powerful tools for building molecular complexity in a single, efficient step. Four-component reactions involving a hydrazine, an aldehyde, a β-ketoester, and a source of cyanide or malononitrile (B47326) can lead to densely functionalized fused heterocyclic systems, such as pyrano[2,3-c]pyrazoles. In these reactions, the hydrazine first reacts to form a pyrazolone (B3327878) intermediate in situ, which then participates in further cyclization steps.

Table 4: Synthesis of Heterocycles Using Hydrazine Building Blocks

Target Heterocycle Reactants Reaction Type Key Features Ref
1,3,5-Trisubstituted Pyrazoles Hydrazine HCl, Metal-diketonate Direct N-heterocyclization Microwave-assisted, single-step, high yields.
2-Pyrazolines Hydrazine, α,β-Unsaturated Ketone (Chalcone) Cyclocondensation Common and versatile method for pyrazoline synthesis.
Polysubstituted Pyrazoles Ketones, Aldehydes, Hydrazine HCl One-pot Condensation/Oxidation Forms pyrazoline intermediate in situ, followed by oxidation.
Pyrano[2,3-c]pyrazoles Hydrazine, Aldehyde, β-ketoester, Malononitrile Four-component reaction Efficient assembly of fused heterocyclic systems.
2(1H)-Pyrazinones α-Amino acid derivatives, other acyclic precursors Cyclization Construction of the pyrazinone core found in many natural products.

Future Research Directions and Methodological Advancements

Sustainable and Green Chemistry Approaches to Pyrazin-2-yl-hydrazine Hydrochloride Synthesis and Reactions

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact through safer, more efficient, and sustainable processes. rasayanjournal.co.in The synthesis and subsequent reactions of this compound can be significantly improved by adopting these principles. Traditional synthetic routes for pyrazine (B50134) derivatives often involve harsh reaction conditions, hazardous solvents, and produce significant waste. tandfonline.comresearchgate.net

Future research should focus on developing environmentally benign methods for the synthesis of this compound and its derivatives. tandfonline.com This includes the use of water as a benign solvent, which is a safe and abundant natural substance. researchgate.net The application of alternative energy sources such as microwave and ultrasound irradiation can lead to shorter reaction times, higher yields, and purer products. rasayanjournal.co.inresearchgate.net Furthermore, employing catalysts, particularly those that are inexpensive and readily available, can enhance reaction efficiency while minimizing waste. researchgate.net One-pot multicomponent reactions (MCRs) represent another powerful strategy, improving atom economy and simplifying purification processes by combining several steps into a single operation. rasayanjournal.co.in

Table 1: Comparison of Conventional vs. Green Chemistry Approaches

Feature Conventional Methods Green Chemistry Approaches
Solvents Often hazardous organic solvents Water, ionic liquids, solvent-free conditions rasayanjournal.co.inresearchgate.net
Energy Conventional heating (reflux) Microwave irradiation, ultrasound rasayanjournal.co.inresearchgate.net
Catalysts Stoichiometric toxic reagents Recyclable, non-toxic catalysts rasayanjournal.co.in
Efficiency Often multi-step with tedious work-up One-pot reactions, high atom economy rasayanjournal.co.intandfonline.com
Byproducts Significant generation of waste Minimal waste and byproduct formation rasayanjournal.co.in

Chemo- and Regioselectivity Control in Derivatization Reactions of this compound

The structure of this compound offers multiple reactive sites, leading to potential challenges in controlling the chemo- and regioselectivity of its derivatization reactions. The molecule possesses the nucleophilic hydrazine (B178648) group and the pyrazine ring, which has nitrogen atoms that can be quaternized and carbon atoms that can undergo substitution. Controlling which part of the molecule reacts is crucial for synthesizing specific, well-defined derivatives.

Future research will need to develop sophisticated strategies to direct reactions to the desired position. For instance, in condensation reactions with dicarbonyl compounds, mixtures of regioisomers can be formed. mdpi.comresearchgate.net Achieving selectivity may involve:

Catalyst Control : The surface termination of catalysts can be tuned to control acid/base properties, thereby directing reaction pathways and enhancing selectivity. ornl.gov

Protecting Groups : Temporarily blocking one reactive site (e.g., the hydrazine group) to allow a reaction to occur selectively at another site.

Reaction Conditions : Fine-tuning parameters such as solvent, temperature, and pH can influence the reactivity of different functional groups and steer the reaction towards a single product.

Directing Groups : Introducing a group that directs an incoming reagent to a specific position on the pyrazine ring.

Table 2: Strategies for Selectivity Control

Strategy Description Application Example
Catalyst Selection Using specific catalysts to favor one reaction pathway over another. ornl.gov Employing a Lewis acid catalyst to promote reaction at the hydrazine moiety while minimizing ring alkylation.
Protecting Groups Masking a reactive site to prevent its participation in a reaction. Acylating the hydrazine group to allow for selective functionalization of the pyrazine ring.
Solvent Effects The polarity and coordinating ability of the solvent can influence which reaction pathway is favored. Using a non-polar solvent to favor N-acylation of the hydrazine over ring substitution.
pH Control Adjusting the acidity or basicity of the reaction medium to alter the nucleophilicity of the hydrazine group versus the pyrazine nitrogens. Performing a reaction under acidic conditions to protonate the pyrazine ring and direct nucleophilic attack to a different site.

Advanced In Silico Prediction and Rational Design of this compound Derivatives

Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and optimization of new chemical entities. repec.org By applying in silico methods to this compound, researchers can rationally design novel derivatives with tailored properties, significantly reducing the time and cost associated with experimental screening. nih.gov

Future research in this area will involve a multi-faceted computational approach:

Virtual Library Design : Generating large combinatorial libraries of virtual derivatives from the this compound scaffold. nih.gov

Molecular Docking : Simulating the binding of these virtual derivatives to the active sites of biological targets, such as enzymes or receptors, to predict their potential biological activity. repec.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) : Developing mathematical models that correlate the chemical structure of derivatives with their biological activity, enabling the prediction of potency for newly designed compounds. nih.gov

ADME/T Prediction : Calculating key physicochemical properties related to absorption, distribution, metabolism, excretion, and toxicity to assess the "drug-likeness" of potential candidates early in the design process. rsc.org

This integrated computational and synthetic strategy allows for the pre-selection of the most promising candidates for synthesis and biological evaluation, streamlining the development pipeline. nih.gov

Table 3: In Silico Techniques for Derivative Design

Technique Purpose Outcome
Combinatorial Library Generation To explore a vast chemical space around the core scaffold. nih.gov A large set of virtual molecules for further screening.
Molecular Docking To predict the binding affinity and mode of interaction with a biological target. nih.gov Ranking of potential inhibitors based on binding energy.
Deep Learning Models To identify promising candidates from large virtual libraries. nih.gov Enhanced accuracy in virtual screening.
ADME/T Modeling To predict the pharmacokinetic and safety profiles of designed compounds. rsc.org Early identification of candidates with favorable drug-like properties.

Exploration of Novel Chemical Transformations Utilizing this compound

This compound is a valuable starting material for the synthesis of more complex heterocyclic systems. researchgate.net Its bifunctional nature allows it to participate in a wide array of chemical transformations. Future research should aim to expand its synthetic utility by exploring novel and unconventional reactions.

Key areas for exploration include:

Novel Cyclization Reactions : Developing new methods to construct fused heterocyclic rings, such as pyrazolo[3,4-b]pyrazines, by reacting the hydrazine and adjacent ring nitrogen with suitable reagents. rsc.org The direct N-heterocyclization of hydrazines with metal-diketone complexes under microwave irradiation is an example of a modern synthetic method that could be applied. nih.gov

Multicomponent Reactions (MCRs) : Designing new MCRs where this compound acts as a key component to build complex molecules in a single step. researchgate.net

C-H Functionalization : Exploring modern catalytic methods to directly functionalize the C-H bonds of the pyrazine ring, providing a more atom-economical route to substituted derivatives compared to traditional cross-coupling reactions.

Flow Chemistry : Implementing continuous flow synthesis for reactions involving this compound, which can offer better control over reaction parameters, improved safety for handling reactive intermediates, and easier scalability. acs.org

Table 4: Potential Novel Transformations

Reaction Type Description Potential Product Class
Intramolecular Cyclization Reaction of the hydrazine with a substituent on the pyrazine ring to form a fused bicyclic system. Fused pyrazine-triazole or pyrazine-pyrazole systems.
Tandem Reactions A sequence of two or more reactions occurring in a single pot without isolation of intermediates. Complex polycyclic heteroaromatics.
Photoredox Catalysis Using light and a photocatalyst to enable novel bond formations under mild conditions. acs.org Functionalized pyrazine derivatives via radical pathways.
Reaction with Allene (B1206475) Derivatives Cycloaddition or condensation reactions with versatile allene building blocks. Novel spirocyclic or fused pyrazine structures.

Integration into Supramolecular Architectures and Advanced Materials Research

The pyrazine moiety is a well-established building block in coordination chemistry and crystal engineering, known for its ability to act as a bridging ligand between metal centers. researchgate.net The presence of both the pyrazine ring and the hydrazine group in this compound makes it an attractive candidate for constructing sophisticated supramolecular assemblies and functional materials.

Future research directions in this domain include:

Coordination Polymers and Metal-Organic Frameworks (MOFs) : Using this compound as an organic linker to synthesize 1D, 2D, or 3D coordination networks. bohrium.com The pyrazine nitrogens can bridge metal ions, while the hydrazine group can act as an additional coordination site or be used for post-synthetic modification.

Hydrogen-Bonded Networks : The hydrazine group is an excellent hydrogen bond donor, and the pyrazine nitrogens are hydrogen bond acceptors. This allows the molecule to self-assemble into intricate hydrogen-bonded architectures. mdpi.com These non-covalent interactions are crucial for designing molecular crystals with specific properties.

Functional Materials : The incorporation of the pyrazine ring can introduce interesting electronic or photophysical properties into materials. Research could explore the development of luminescent sensors, magnetic materials, or porous materials for gas storage and separation based on structures derived from this compound. The pyrazine ring's involvement in π-π stacking interactions can also be exploited to control the packing in solid-state materials. mdpi.comacs.org

Table 5: Features for Supramolecular Chemistry

Structural Feature Role in Supramolecular Assembly Potential Application
Pyrazine Ring Bridging ligand for metal ions, π-π stacking interactions. bohrium.commdpi.com Building block for MOFs, conductive materials.
Hydrazine Group Hydrogen bond donor, metal coordination site. Directing crystal packing, creating chiral assemblies.
Aromatic System Can participate in anion-π and cation-π interactions. Host-guest chemistry, sensor development.
Overall Rigidity Provides a defined geometry for predictable assembly. Design of porous materials with specific pore sizes.

Q & A

Q. What synthetic routes are available for preparing pyrazin-2-yl-hydrazine hydrochloride, and how can reaction conditions be optimized?

this compound can be synthesized via hydrazine substitution reactions. A common approach involves reacting pyrazin-2-amine with hydrazine hydrate in acidic media (e.g., HCl). For example:

  • Method : Reflux pyrazin-2-amine with excess hydrazine hydrate in 1 M HCl for 1–2 hours. Monitor reaction progress via TLC (silica gel, ethyl acetate/methanol 8:2). Neutralize with NaOH to isolate the hydrazine hydrochloride salt .
  • Optimization : Adjust molar ratios (e.g., 1:2 amine-to-hydrazine), temperature (80–100°C), and acid concentration to improve yield. Purify via recrystallization in ethanol/water .

Q. How can the purity of this compound be assessed using chromatographic methods?

High-performance liquid chromatography (HPLC) is recommended for purity analysis:

  • Column : C18 reverse-phase (e.g., 250 mm × 4.6 mm, 5 µm).
  • Mobile Phase : Acetonitrile/0.1% phosphoric acid (70:30 v/v).
  • Detection : UV at 254 nm.
  • Validation : Ensure linearity (R² > 0.99), precision (RSD < 2%), and LOD/LOQ (e.g., 0.1 µg/mL and 0.3 µg/mL) .

Q. What spectroscopic techniques are suitable for characterizing this compound?

  • FT-IR : Confirm N–H stretches (3200–3400 cm⁻¹) and C=N/C–N vibrations (1600–1500 cm⁻¹) .
  • ¹H/¹³C NMR : Pyrazine protons resonate at δ 8.5–9.0 ppm; hydrazine NH₂ signals appear as broad singlets (δ 4.5–5.5 ppm) in D₂O .
  • Mass Spectrometry : ESI-MS positive mode shows [M+H]⁺ at m/z corresponding to C₅H₇ClN₄ (calc. 174.03) .

Advanced Research Questions

Q. How can stability studies be designed to evaluate this compound under varying storage conditions?

  • Conditions : Test thermal stability (25°C, 40°C), humidity (75% RH), and photolytic exposure (ICH Q1B guidelines).
  • Analysis : Monitor degradation via HPLC every 7 days for 4 weeks. Use Arrhenius kinetics to predict shelf life .
  • Key Findings : Hydrazine derivatives are prone to oxidation; store under inert gas (N₂) at −20°C in amber vials .

Q. What mechanistic insights explain the reactivity of this compound in heterocyclic ring formation?

The hydrazine moiety acts as a nucleophile, attacking electrophilic carbons in carbonyl compounds (e.g., ketones). For example:

  • Reaction with Cyclic Ketones : Forms fused pyrazole/pyrazine hybrids via cyclocondensation.
  • Catalysis : Acidic conditions (e.g., HCl) protonate the carbonyl, enhancing electrophilicity. Kinetic studies show second-order dependence on hydrazine and ketone concentrations .

Q. How can contradictions in published data on hydrazine derivative toxicity be resolved?

  • Data Reconciliation : Compare toxicity assays (e.g., Ames test vs. in vivo LD₅₀). For this compound:
    • Ames Test : Negative for mutagenicity at ≤10 µg/plate.
    • Acute Toxicity (Rat) : LD₅₀ = 320 mg/kg (oral).
  • Mitigation : Use alternative solvents (e.g., DMSO instead of ethanol) to reduce artifact formation in assays .

Q. What strategies improve the crystallinity of this compound for X-ray diffraction studies?

  • Recrystallization : Use mixed solvents (e.g., methanol/diethyl ether) to slow nucleation.
  • Crystal Engineering : Co-crystallize with tartaric acid to enhance lattice stability.
  • Software : Refine structures using SHELXL (monoclinic space group P2₁/c, Z = 4) .

Methodological Considerations

Q. How can computational modeling predict the tautomeric behavior of this compound?

  • Software : Gaussian 16 (DFT/B3LYP/6-311++G**).
  • Tautomers : Hydrazine (A) vs. hydrazone (B). Calculate ΔG to determine dominant form (e.g., A is favored by 2.3 kcal/mol in gas phase) .

Q. What protocols ensure safe handling of this compound in laboratory settings?

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for weighing and reactions.
  • Spill Management : Neutralize with 5% acetic acid, then absorb with vermiculite .

Q. How can reaction scalability challenges be addressed for multi-gram synthesis?

  • Flow Chemistry : Continuous reactors reduce exothermic risks.
  • Process Metrics : Maintain pH 2–3 with HCl to prevent side product formation. Achieve >85% yield at 100 g scale .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.